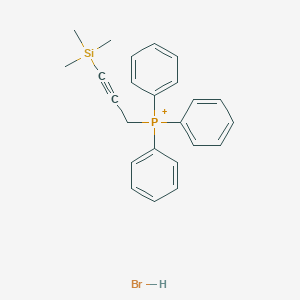

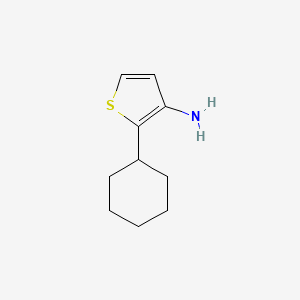

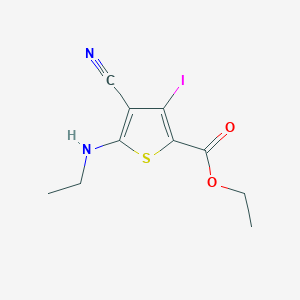

![molecular formula C10H18O2 B12062484 (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)

(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol es un compuesto orgánico bicíclico con una estructura única que incluye dos grupos hidroxilo unidos a un marco biciclo[2.2.1]heptano

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol normalmente implica la reacción de Diels-Alder seguida de pasos selectivos de reducción e hidroxilación. La reacción de Diels-Alder entre un dieno adecuado y un dienófilo forma el núcleo bicíclico, que luego se somete a reducción e hidroxilación para introducir los grupos hidroxilo en las posiciones deseadas.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía.

Tipos de reacciones:

Oxidación: Los grupos hidroxilo en (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol pueden sufrir oxidación para formar cetonas o aldehídos.

Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo de los agentes reductores utilizados.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Reactivos como el cloruro de tionilo y el tribromuro de fósforo se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de derivados alcohólicos.

Sustitución: Formación de derivados halogenados u otros productos sustituidos.

Aplicaciones Científicas De Investigación

Química: (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol se utiliza como bloque de construcción en la síntesis orgánica debido a su estructura y reactividad únicas. Se puede utilizar para sintetizar moléculas complejas y estudiar mecanismos de reacción.

Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones de las enzimas y las vías metabólicas que involucran compuestos bicíclicos.

Industria: En el sector industrial, (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol se puede utilizar en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos hidroxilo juegan un papel crucial en estas interacciones, facilitando la unión y las subsiguientes reacciones bioquímicas. El compuesto también puede participar en las vías de señalización, influyendo en los procesos celulares y las actividades metabólicas.

Compuestos similares:

Alcanfor: Una cetona bicíclica con una estructura similar pero diferentes grupos funcionales.

Borneol: Un alcohol bicíclico con un marco similar pero diferente estereoquímica.

Isoborneol: Otro alcohol bicíclico con una diferente estereoquímica en comparación con el borneol.

Singularidad: (1S,2R,3S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptano-2,3-diol es único debido a su estereoquímica específica y la presencia de dos grupos hidroxilo, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

Camphor: A bicyclic ketone with a similar structure but different functional groups.

Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.

Isoborneol: Another bicyclic alcohol with a different stereochemistry compared to borneol.

Uniqueness: (1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Propiedades

Fórmula molecular |

C10H18O2 |

|---|---|

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(1S,2R,3S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8-,10+/m0/s1 |

Clave InChI |

AYEOSGBMQHXVER-AZQAYCESSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C1(C)C)[C@@H]([C@@H]2O)O |

SMILES canónico |

CC1(C2CCC1(C(C2O)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

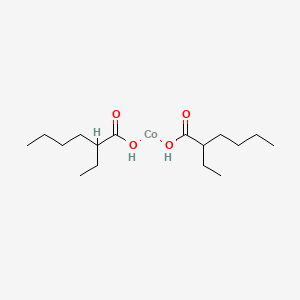

![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)

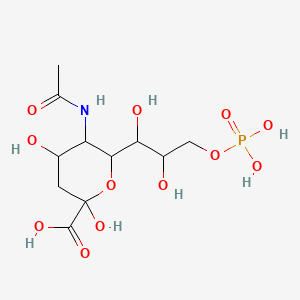

![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)